Palatinose monohydrate

Übersicht

Beschreibung

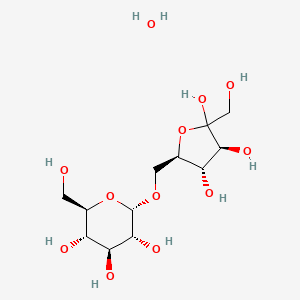

Palatinose (hydrate), also known as isomaltulose, is a naturally occurring disaccharide carbohydrate derived from sucrose. It is composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. Palatinose is known for its low glycemic index, making it a healthier alternative to traditional sugars. It is found in small amounts in honey and sugar cane extract .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Palatinose wird aus Saccharose durch einen enzymatischen Umlagerungsprozess synthetisiert. Das Enzym Saccharose-Isomerase katalysiert die Umwandlung der α-1,2-glykosidischen Bindung in Saccharose in die α-1,6-glykosidische Bindung in Palatinose . Diese Reaktion findet typischerweise unter milden Bedingungen statt, wobei das Enzym bei Temperaturen um 30-40°C und einem pH-Bereich von 5-7 aktiv ist.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Palatinose aus Zuckerrüben-Saccharose hergestellt. Der Prozess umfasst die Extraktion von Saccharose aus Zuckerrüben, gefolgt von der enzymatischen Umwandlung unter Verwendung von Saccharose-Isomerase. Die resultierende Palatinose wird dann gereinigt und kristallisiert, um ein Produkt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Palatinose unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Fermentation. Im Säugetierdarm wird Palatinose durch das Enzym Isomaltase hydrolysiert, was zur Freisetzung von Glucose und Fructose führt .

Häufige Reagenzien und Bedingungen

Hydrolyse: Palatinose wird unter physiologischen Bedingungen (pH 6-7, 37°C) durch Isomaltase hydrolysiert.

Fermentation: Palatinose kann unter anaeroben Bedingungen durch bestimmte Bakterien, wie z. B. Lactococcus lactis, fermentiert werden.

Hauptprodukte, die gebildet werden

Hydrolyse: Glucose und Fructose.

Fermentation: Je nach verwendetem Bakterienstamm werden verschiedene organische Säuren und Gase gebildet.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Chemical Structure:

Palatinose is composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. This structure contributes to its slower enzymatic breakdown compared to other sugars like sucrose, resulting in a gradual release of glucose into the bloodstream.

Biochemical Pathways:

Palatinose is produced from sucrose using the enzyme sucrose isomerase. Its slower digestion leads to lower glycemic responses, making it suitable for various health-related applications.

Scientific Research Applications

Palatinose monohydrate has been investigated across multiple fields:

- Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.

- Biology: Explored for its effects on metabolism and energy balance due to its low glycemic index.

- Medicine: Studied for potential benefits in managing diabetes and obesity by providing a steady release of glucose without spikes in blood sugar levels.

- Industry: Utilized in food and beverage formulations as a low-glycemic sweetener in products aimed at athletes and diabetic individuals.

Glycemic Response

Palatinose's low glycemic index (GI) is a significant feature. It has been shown to result in lower postprandial blood glucose and insulin responses compared to sucrose. A controlled trial demonstrated that palatinose ingestion leads to prolonged blood glucose delivery over three hours.

Table 1: Comparison of Glycemic Responses

| Sugar Type | Peak Blood Glucose (mg/dL) | Insulin Response (µU/mL) | Duration of Effect (hours) |

|---|---|---|---|

| Sucrose | 180 | 30 | 1 |

| Palatinose | 140 | 20 | 3 |

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, those consuming palatinose daily exhibited reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may aid in weight management and metabolic syndrome prevention.

Dental Health

Palatinose has a lower cariogenic potential compared to sucrose, indicating that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products.

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients due to its ability to provide sustained energy without causing rapid increases in blood sugar. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations.

Case Studies

- Human Intervention Trials: A series of studies conducted on healthy volunteers showed that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model confirming nearly complete absorption of palatinose irrespective of the food matrix consumed.

- Long-term Consumption Study: In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated without adversely affecting lipid profiles over four weeks. Participants reported feeling satiated with fewer cravings for high-sugar foods.

Wirkmechanismus

Palatinose exerts its effects primarily through its slow digestion and absorption in the small intestine. The α-1,6-glycosidic bond in palatinose is more resistant to enzymatic hydrolysis compared to the α-1,2-glycosidic bond in sucrose. This results in a gradual release of glucose and fructose, leading to a lower and more sustained increase in blood glucose levels . The slow absorption also promotes fat oxidation during physical activity, providing a prolonged energy supply .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Saccharose: Besteht aus Glucose und Fructose, die durch eine α-1,2-glykosidische Bindung verbunden sind.

Maltose: Besteht aus zwei Glucose-Molekülen, die durch eine α-1,4-glykosidische Bindung verbunden sind. Wird durch Maltase im Dünndarm hydrolysiert.

Laktose: Besteht aus Glucose und Galactose, die durch eine β-1,4-glykosidische Bindung verbunden sind. Wird durch Laktase im Dünndarm hydrolysiert.

Einzigartigkeit von Palatinose

Palatinose ist einzigartig aufgrund ihrer α-1,6-glykosidischen Bindung, die eine langsamere Hydrolyse- und Absorptionsrate im Vergleich zu anderen Disacchariden ermöglicht. Dies führt zu einem niedrigeren glykämischen Index und einer nachhaltigeren Energiefreisetzung . Zusätzlich ist Palatinose nicht kariogen, d. h. sie trägt im Gegensatz zu Saccharose nicht zur Entstehung von Karies bei .

Biologische Aktivität

Palatinose monohydrate, also known as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. It is recognized for its unique metabolic properties, particularly its slow digestion and absorption rates, which contribute to various biological activities. This article explores the biological activity of this compound, focusing on its metabolic effects, health benefits, and applications in food products.

Chemical Structure and Properties

Palatinose (6-O-α-D-glucopyranosyl-D-fructose) is derived from sucrose through enzymatic conversion. Its structure allows for a slower enzymatic breakdown compared to other sugars like sucrose, leading to a gradual release of glucose into the bloodstream. This slow release results in lower glycemic responses, making it a suitable alternative for diabetic individuals and those seeking to manage blood sugar levels .

Glycemic Response

A significant feature of palatinose is its low glycemic index (GI). Studies have shown that palatinose ingestion leads to lower postprandial blood glucose and insulin responses compared to sucrose. For instance, in a controlled trial involving healthy subjects, palatinose resulted in a prolonged delivery of blood glucose over three hours, demonstrating its potential for managing energy levels without causing spikes in blood sugar .

Table 1: Comparison of Glycemic Responses

| Sugar Type | Peak Blood Glucose (mg/dL) | Insulin Response (µU/mL) | Duration of Effect (hours) |

|---|---|---|---|

| Sucrose | 180 | 30 | 1 |

| Palatinose | 140 | 20 | 3 |

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, participants who consumed palatinose daily showed reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may help in weight management and metabolic syndrome prevention .

Dental Health

Palatinose exhibits lower cariogenic potential compared to sucrose. Research indicates that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products .

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients. Its ability to provide sustained energy without causing rapid increases in blood sugar makes it ideal for athletes and individuals with specific dietary needs. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations .

Case Studies

- Human Intervention Trials : A series of studies conducted on healthy volunteers demonstrated that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model to confirm nearly complete absorption of palatinose irrespective of the food matrix consumed .

- Long-term Consumption Study : In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated and did not adversely affect lipid profiles over a four-week period. Participants reported feeling satiated with fewer cravings for high-sugar foods .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUCJJNNDINKX-HGLHLWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206746 | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58024-13-8 | |

| Record name | Isomaltulose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.